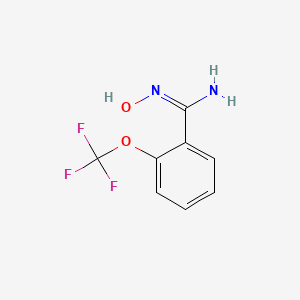

(E)-N'-Hydroxy-2-(trifluoromethoxy)benzimidamide

Description

(E)-N'-Hydroxy-2-(trifluoromethoxy)benzimidamide (CAS: 63968-84-3) is a fluorinated benzimidamide derivative with the molecular formula C₈H₇F₃N₂O₂ and a molecular weight of 220.15 g/mol . It exists as an off-white solid with a melting point of 99°C and is characterized by the presence of a trifluoromethoxy (-OCF₃) group at the 2-position of the benzene ring and an (E)-configured hydroxyamidine group (-N'-OH-C(=NH)-) . This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, such as in the synthesis of oxadiazole derivatives via EDCI/HOBT-mediated coupling reactions . Its structural features, including the electron-withdrawing trifluoromethoxy group and hydrogen-bond-capable amidoxime moiety, influence its physicochemical properties and intermolecular interactions.

Properties

Molecular Formula |

C8H7F3N2O2 |

|---|---|

Molecular Weight |

220.15 g/mol |

IUPAC Name |

N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13) |

InChI Key |

KGHGHEPVWUOJAZ-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N\O)/N)OC(F)(F)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)N)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of (E)-4-Bromobenzaldehyde Oxime as a Model Intermediate

A closely related preparation method for hydroxybenzimidamide derivatives bearing halogen substituents and trifluoromethoxy groups was reported in a Royal Society of Chemistry supplementary document. The method involves:

- Reacting 4-bromobenzaldehyde with hydroxylamine hydrochloride in ethanol with pyridine as a base at room temperature for 1 hour to form (E)-4-bromobenzaldehyde oxime.

- The oxime formation is confirmed by thin-layer chromatography (TLC).

- The product is isolated by quenching with hydrochloric acid, extraction with ethyl acetate, washing, drying, and concentration to yield the oxime as a white solid with an 85% yield.

This step is critical as it forms the oxime intermediate, which is subsequently converted to the hydroxybenzimidoyl chloride.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Bromobenzaldehyde + hydroxylamine hydrochloride, pyridine, ethanol, rt, 1 h | (E)-4-Bromobenzaldehyde oxime | 85 | Confirmed by TLC; white solid |

Conversion to (Z)-4-Bromo-N-hydroxybenzimidoyl Chloride

- The oxime is treated with N-chlorosuccinimide in dimethylformamide (DMF) at room temperature for 4 hours.

- The reaction mixture is quenched with water and extracted with ethyl acetate.

- The product is purified to yield (Z)-4-bromo-N-hydroxybenzimidoyl chloride.

This chlorination step is essential to activate the oxime for subsequent amidine formation.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 2 | (E)-4-Bromobenzaldehyde oxime + N-chlorosuccinimide, DMF, rt, 4 h | (Z)-4-Bromo-N-hydroxybenzimidoyl chloride | Confirmed by TLC and NMR |

Alternative Synthetic Routes and Catalytic Methods

Use of Transition Metal Catalysis for Trifluoromethoxy Incorporation

Patent literature reveals processes for synthesizing trifluoromethyl-substituted aromatic amines and related intermediates using:

- Palladium or copper catalysts.

- Strong or mild bases such as sodium hydride in polar aprotic solvents like N-methyl pyrrolidinone.

- Reactions conducted at elevated temperatures (70–150 °C).

These methods involve nucleophilic aromatic substitution or cross-coupling to install trifluoromethoxy or trifluoromethyl groups on aromatic rings, which can be adapted for benzimidamide synthesis.

| Catalyst Type | Base | Solvent | Temperature (°C) | Application |

|---|---|---|---|---|

| Palladium | Sodium hydride | N-methyl pyrrolidinone | 70–130 | Aryl amination, trifluoromethylation |

| Copper(I) | Carbonates, hydrogencarbonates | Dimethylformamide, diglyme | 100–150 | Nucleophilic substitution on aryl halides |

Summary Table of Preparation Methods

Chemical Reactions Analysis

N’-Hydroxy-2-(trifluoromethoxy)benzene carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboximidamide group to amines or other reduced forms.

Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used, but they generally include various substituted benzene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidamide derivatives, including (E)-N'-Hydroxy-2-(trifluoromethoxy)benzimidamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study on related benzimidamide derivatives demonstrated their ability to inhibit the proliferation of glioblastoma cells by inducing apoptosis and disrupting cell cycle progression .

Case Study:

- Compound: (E)-N'-Hydroxy-2-(trifluoromethoxy)benzimidamide

- Target: Glioblastoma Multiforme (GBM)

- Mechanism: Induction of apoptosis and cell cycle arrest.

- Outcome: Significant reduction in cell viability observed in vitro.

Enzyme Inhibition

Benzimidamide derivatives are also known for their role as enzyme inhibitors. Specifically, they have been studied for their interaction with protein disulfide isomerase (PDI), an enzyme implicated in cancer progression and metastasis. The hydroxyl group in the structure is crucial for PDI inhibition, suggesting that modifications to this moiety can enhance biological activity .

Data Table: PDI Inhibition Potency of Related Compounds

| Compound Name | IC50 Value (µM) | Structural Features |

|---|---|---|

| BAP2 | 0.82 - 1.23 | Hydroxyl group present |

| (E)-N'-Hydroxy-2-(trifluoromethoxy)benzimidamide | TBD | Hydroxyl and trifluoromethoxy groups |

Synthesis of Novel Compounds

The synthesis of (E)-N'-Hydroxy-2-(trifluoromethoxy)benzimidamide is often explored within the context of developing new chemical entities with enhanced properties. The trifluoromethoxy group is known to influence the electronic properties of the molecule, potentially leading to increased reactivity and selectivity in chemical reactions.

Synthesis Methodology:

A common synthetic route involves the reaction of appropriate benzimidamide precursors with trifluoromethylating agents under controlled conditions to yield the desired product .

Drug Development

The unique properties of (E)-N'-Hydroxy-2-(trifluoromethoxy)benzimidamide make it a candidate for drug development, particularly in targeting diseases where PDI plays a critical role. The modification of existing benzimidamide structures to include trifluoromethoxy groups can lead to improved pharmacokinetic profiles and therapeutic efficacy.

Research Findings:

- Compounds with trifluoromethoxy substituents have shown enhanced lipophilicity, which may improve membrane permeability and bioavailability .

Table: Comparison of Pharmacokinetic Properties

| Compound Name | Lipophilicity (LogP) | Bioavailability (%) |

|---|---|---|

| (E)-N'-Hydroxy-2-(trifluoromethoxy)benzimidamide | TBD | TBD |

| Related Benzimidamides | TBD | TBD |

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(trifluoromethoxy)benzene carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the hydroxy and carboximidamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences Among Analogues

Key Observations :

- Substituent Position : The 2-position substitution in the target compound contrasts with 4-position analogs (e.g., DB33 or N'-Hydroxy-4-(trifluoromethyl)benzimidamide), leading to distinct steric and electronic effects. For instance, the 2-trifluoromethoxy group enhances steric hindrance compared to 4-substituted derivatives .

- Fluorine substituents (e.g., in DB12) favor N–H⋯F interactions, critical in stabilizing isostructural polymorphs .

Crystallographic and Packing Behavior

Table 2: Crystal Packing and Isostructurality

Key Findings :

- Isostructurality : Fluorinated benzimidamides like DB12 exhibit 3D isostructurality across polymorphs (E1/E2) and isomers, driven by conserved N–H⋯F and N–H⋯π interactions . The target compound’s trifluoromethoxy group may disrupt this due to bulkier -OCF₃ vs. -F, reducing isostructural propensity .

- Interaction Networks : Compounds with -F substituents (e.g., DB33) form C–H⋯F dimeric motifs , whereas the target compound’s -OCF₃ group may favor C–H⋯O interactions , altering packing efficiency .

Biological Activity

(E)-N'-Hydroxy-2-(trifluoromethoxy)benzimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

1. Overview of Biological Activity

The compound exhibits a range of biological activities that are primarily attributed to its structural features, including the trifluoromethoxy group and the benzimidamide core. These characteristics enhance its lipophilicity and ability to interact with various biological targets.

Table 1: Summary of Biological Activities

The mechanisms through which (E)-N'-Hydroxy-2-(trifluoromethoxy)benzimidamide exerts its effects involve several pathways:

- Enzyme Inhibition : The compound can inhibit specific enzymes such as kinases and proteases that are crucial in disease pathways, leading to therapeutic effects against various conditions.

- Cell Membrane Interaction : Its lipophilic nature allows the compound to penetrate cell membranes effectively, facilitating interaction with intracellular targets.

- Induction of Apoptosis : In cancer cells, it may promote apoptosis through modulation of cell signaling pathways .

3. Case Studies

Several studies have investigated the biological activity of (E)-N'-Hydroxy-2-(trifluoromethoxy)benzimidamide, showcasing its potential therapeutic applications.

Case Study 1: Antimicrobial Activity

In a study assessing antimicrobial properties, (E)-N'-Hydroxy-2-(trifluoromethoxy)benzimidamide demonstrated significant inhibitory effects against pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 125 µg/mL against tested strains, indicating strong antimicrobial potential .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of the compound. It was found to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25 μM. This suggests a promising avenue for further research into its use as an anticancer agent .

4. Research Findings

Recent research highlights the compound's broad spectrum of activity:

- Antiviral Properties : Studies indicated that (E)-N'-Hydroxy-2-(trifluoromethoxy)benzimidamide could inhibit viral replication in vitro, showing potential as an antiviral agent against HIV and other viruses .

- Cytotoxicity Analysis : Cytotoxicity tests revealed low toxicity levels in healthy cell lines (e.g., HEK 293), suggesting a favorable safety profile for therapeutic applications .

5. Conclusion

(E)-N'-Hydroxy-2-(trifluoromethoxy)benzimidamide exhibits significant biological activity across various domains, including antimicrobial, antiviral, and anticancer effects. Its mechanisms of action involve enzyme inhibition and apoptosis induction, making it a compound of interest for further pharmacological development. Continued research is essential to fully elucidate its potential therapeutic applications and optimize its efficacy.

Q & A

Q. What are the key synthetic routes for (E)-N'-Hydroxy-2-(trifluoromethoxy)benzimidamide, and how can reaction conditions be optimized?

The synthesis typically involves electrochemical oxidation of N,N'-disubstituted trifluoroethanimidamides. For example, Uneyama et al. demonstrated that electrolysis in dry acetonitrile facilitates cyclization to form benzimidazoles, while wet conditions favor p-benzoquinone imine derivatives . Key parameters include solvent polarity (dry vs. wet acetonitrile), temperature (ambient to 40°C), and current density (1–5 mA/cm²). Optimization requires monitoring intermediates via HPLC or LC-MS to adjust reaction time and stoichiometry.

Q. How is the E-isomer configuration confirmed during synthesis?

The E-configuration is validated using X-ray crystallography (e.g., SHELX for refinement ) and spectroscopic methods. Nuclear Overhauser Effect (NOE) NMR experiments can distinguish E/Z isomers by analyzing spatial proximity of protons. For instance, in (E)-isomers, the hydroxyl proton and trifluoromethoxy group exhibit distinct NOE correlations compared to Z-forms .

Q. What characterization techniques are critical for structural elucidation?

- Single-crystal X-ray diffraction : Resolves bond angles, dihedral angles, and supramolecular interactions (e.g., N–H⋯F hydrogen bonds in fluorinated benzimidamides ).

- FT-IR and Raman spectroscopy : Identify functional groups (e.g., N–O stretch at ~930 cm⁻¹ for hydroxyimidamide).

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Assigns fluorine environments (e.g., trifluoromethoxy CF₃ signal at δ ~120 ppm in ¹⁹F NMR) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence supramolecular packing and isostructurality in crystalline phases?

Fluorine atoms participate in weak hydrogen bonds (N–H⋯F) and C–F⋯π interactions, promoting 3D isostructurality. In polymorphs of fluorinated benzimidamides, XPac analysis reveals that CF₃O groups adopt similar spatial orientations despite positional isomerism, enabling isostructural packing with energy differences <2 kJ/mol . Computational tools like CrystalExplorer can map interaction energies to rationalize packing motifs.

Q. What mechanistic insights explain product selectivity in electrochemical oxidations of related imidamides?

Electrochemical oxidation proceeds via a two-electron transfer process. In dry acetonitrile, radical intermediates undergo intramolecular cyclization to benzimidazoles. In wet conditions, water acts as a nucleophile, trapping intermediates to form p-benzoquinone imines . Cyclic voltammetry (CV) studies at varying scan rates (10–500 mV/s) can distinguish concerted vs. stepwise mechanisms.

Q. How can computational modeling predict biological activity or reactivity of (E)-N'-Hydroxy-2-(trifluoromethoxy)benzimidamide?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior (e.g., E₁/2 potentials for oxidation).

- Molecular docking : Screens against enzyme targets (e.g., cytochrome P450) to assess binding affinity. The trifluoromethoxy group enhances lipophilicity (logP ~2.5), improving membrane permeability .

- Molecular Dynamics (MD) : Simulates solvation effects and stability of supramolecular assemblies in aqueous vs. nonpolar environments.

Q. What strategies resolve contradictions in crystallographic data for fluorinated benzimidamides?

Discrepancies in unit cell parameters or space groups may arise from pseudosymmetry or twinning. Remedies include:

- High-resolution data collection (e.g., synchrotron radiation at λ = 0.7–1.0 Å).

- TWINLAW analysis in SHELXL to deconvolute overlapping reflections .

- Hirshfeld surface analysis to validate intermolecular interaction patterns against literature .

Methodological Considerations

Q. How to design experiments for analyzing N–H⋯F interactions in solid-state structures?

- X-ray diffraction : Refine anisotropic displacement parameters to confirm H-atom positions.

- NCI (Non-Covalent Interaction) plots : Visualize weak interactions using promolecular densities (e.g., N–H⋯F vs. C–H⋯F motifs) .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond network robustness.

Q. What are best practices for reproducing synthetic protocols with high batch-to-batch consistency?

- Control moisture : Use anhydrous solvents and glovebox techniques for moisture-sensitive steps (e.g., imidamide formation).

- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time.

- Statistical optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.